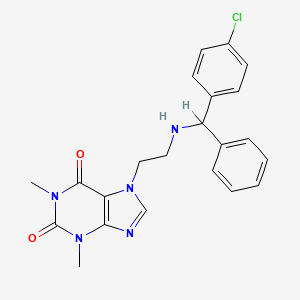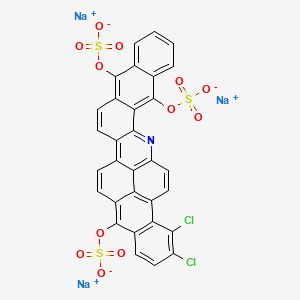
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3 and a molecular weight of 826.50 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves multiple steps, starting with the formation of the core anthraquinone structure. This is followed by chlorination and sulfonation reactions to introduce the dichloro and tris(sulphate) groups, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but lacking the dichloro and tris(sulphate) groups.
Naphthacene: Another polycyclic aromatic compound with a different arrangement of rings and functional groups.
Acridine: A compound with a similar tricyclic structure but different substituents.
Uniqueness
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is unique due to its combination of dichloro and tris(sulphate) groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
85371-60-4 |
|---|---|
Molekularformel |
C31H12Cl2NNa3O12S3 |
Molekulargewicht |
826.5 g/mol |
IUPAC-Name |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI-Schlüssel |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



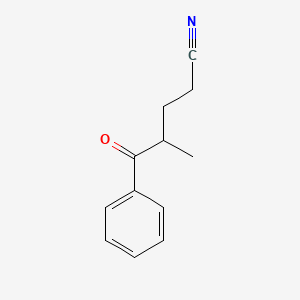
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
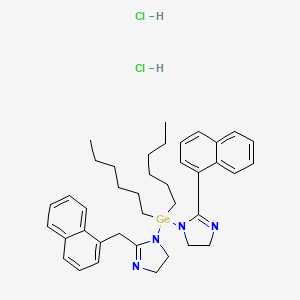

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


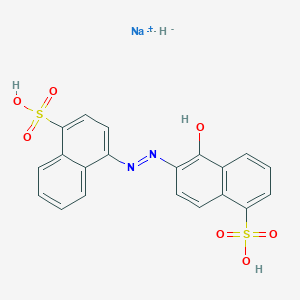
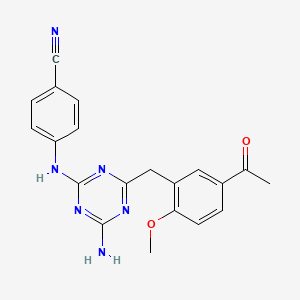

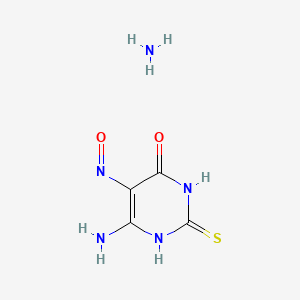
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
